(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide
(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide
AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.
Brand Name:
Vulcanchem
CAS No.:
917837-54-8
VCID:
VC0519861
InChI:
InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
SMILES:
CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula:
C19H15Cl2N3O2
Molecular Weight:
388.2 g/mol
(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide
CAS No.: 917837-54-8
Inhibitors
VCID: VC0519861
Molecular Formula: C19H15Cl2N3O2
Molecular Weight: 388.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 917837-54-8 |
---|---|
Product Name | (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide |
Molecular Formula | C19H15Cl2N3O2 |
Molecular Weight | 388.2 g/mol |
IUPAC Name | (Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
Standard InChI | InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- |
Standard InChIKey | VMAKIACTLSBBIY-BOPFTXTBSA-N |
Isomeric SMILES | CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl |
SMILES | CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Description | AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AVL-3288; AVL 3288; AVL3288; XY-4083; XY 4083; XY4083; Anvylic-3288; UCI-4083; UCI4083; UCI 4083; CCMI. |
Reference | 1: Titus DJ, Johnstone T, Johnson NH, London SH, Chapalamadugu M, Hogenkamp D, Gee KW, Atkins CM. Positive allosteric modulation of the α7 nicotinic acetylcholine receptor as a treatment for cognitive deficits after traumatic brain injury. PLoS One. 2019 Oct 3;14(10):e0223180. doi: 10.1371/journal.pone.0223180. eCollection 2019. PubMed PMID: 31581202; PubMed Central PMCID: PMC6776323. 2: Yoshimura RF, Tran MB, Hogenkamp DJ, Ayala NL, Johnstone T, Dunnigan AJ, Gee TK, Gee KW. Allosteric modulation of nicotinic and GABA(A) receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model. Neuropharmacology. 2017 Nov;126:38-47. doi: 10.1016/j.neuropharm.2017.08.029. Epub 2017 Aug 24. PubMed PMID: 28842344. 3: Gee KW, Olincy A, Kanner R, Johnson L, Hogenkamp D, Harris J, Tran M, Edmonds SA, Sauer W, Yoshimura R, Johnstone T, Freedman R. First in human trial of a type I positive allosteric modulator of alpha7-nicotinic acetylcholine receptors: Pharmacokinetics, safety, and evidence for neurocognitive effect of AVL-3288. J Psychopharmacol. 2017 Apr;31(4):434-441. doi: 10.1177/0269881117691590. Epub 2017 Feb 15. PubMed PMID: 28196430. 4: Wichern F, Jensen MM, Christensen DZ, Mikkelsen JD, Gondré-Lewis MC, Thomsen MS. Perinatal nicotine treatment induces transient increases in NACHO protein levels in the rat frontal cortex. Neuroscience. 2017 Mar 27;346:278-283. doi: 10.1016/j.neuroscience.2017.01.026. Epub 2017 Jan 25. PubMed PMID: 28131622; PubMed Central PMCID: PMC5360531. 5: Hashimoto K. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker. Curr Pharm Des. 2015;21(26):3797-806. Review. PubMed PMID: 26044974; PubMed Central PMCID: PMC5024727. 6: Thomsen MS, Mikkelsen JD. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors. J Neurochem. 2012 Oct;123(1):73-83. doi: 10.1111/j.1471-4159.2012.07876.x. Epub 2012 Aug 16. PubMed PMID: 22804734. 7: Thomsen MS, El-Sayed M, Mikkelsen JD. Differential immediate and sustained memory enhancing effects of alpha7 nicotinic receptor agonists and allosteric modulators in rats. PLoS One. 2011;6(11):e27014. doi: 10.1371/journal.pone.0027014. Epub 2011 Nov 9. PubMed PMID: 22096516; PubMed Central PMCID: PMC3212529. |
PubChem Compound | 16005981 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume